2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-

Description

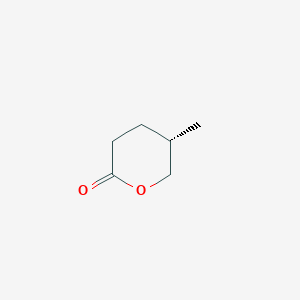

Chemical Structure: The compound 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- (CAS: Not explicitly provided; suppliers listed in ) is a chiral lactone with a methyl substituent at the 5-position of the tetrahydro-2H-pyran-2-one ring. Its stereochemistry (5S) is critical for interactions in biological systems.

Properties

CAS No. |

1121-72-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(5S)-5-methyloxan-2-one |

InChI |

InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

GQUBDAOKWZLWDI-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)OC1 |

Canonical SMILES |

CC1CCC(=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyltetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyltetrahydro-2H-pyran-2-one using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of microbial reduction, where specific strains of microorganisms are employed to reduce the precursor compound to (S)-5-Methyltetrahydro-2H-pyran-2-one under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (S)-5-Methyltetrahydro-2H-pyran-2-one often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The methyl group in the compound can undergo substitution reactions with different reagents to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or alkylated derivatives.

Scientific Research Applications

(S)-5-Methyltetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Chain Length

Key Observations :

- Positional Effects : The 5-methyl substituent in the target compound contrasts with 6-position alkyl/aryl groups in analogs. For example, 6-propyl and 6-heptyl derivatives from Trichoderma and Fusarium exhibit antifungal/mycotoxic activities, while the target compound’s smaller 5-methyl group may reduce lipophilicity and alter membrane penetration .

- Chain Length : Longer alkyl chains (e.g., 6-heptyl) enhance antifungal potency but may increase toxicity, as seen in fusapyrone derivatives .

Functional Group Modifications

- Carbonyl vs. Hydroxyl Groups: In cytotoxic pyranones, replacing a hydroxyl group at C-4' with a carbonyl group (as in Compound 1 from ) reduced IC50 values from 84.5 μM to 28.2 μM in A549 cells, highlighting the carbonyl’s role in enhancing cytotoxicity .

- Stereochemistry : The (5S) configuration in the target compound may enable stereoselective interactions, similar to cation-π interactions observed in 2H-pyran-2-one derivatives binding to receptors like 5-HT2A .

Structural-Activity Relationships (SAR)

Substituent Position :

- 6-Position substituents (alkyl/aryl) enhance antifungal and cytotoxic activities but may increase toxicity.

- 5-Position substituents (e.g., methyl) likely reduce bioactivity but improve pharmacokinetic properties (e.g., solubility).

Stereochemistry :

- The (5S) configuration may optimize binding to chiral biological targets, as seen in prelactone derivatives with defined stereochemistry .

Functional Groups :

Biological Activity

2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-, also known as (S)-5-Methyltetrahydro-2H-pyran-2-one, is an organic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse applications in medicinal chemistry and natural product synthesis. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential therapeutic applications.

The chemical formula for (S)-5-Methyltetrahydro-2H-pyran-2-one is with a molecular weight of approximately 114.15 g/mol. Its structure includes a tetrahydropyran ring with a methyl group at the 5-position.

Antimicrobial Activity

Research indicates that (S)-5-Methyltetrahydro-2H-pyran-2-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Properties

The antioxidant activity of (S)-5-Methyltetrahydro-2H-pyran-2-one has been evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The following table summarizes the findings from different antioxidant assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Power | 35 |

These data indicate that the compound possesses considerable antioxidant potential, making it a candidate for further investigation in nutraceutical and pharmaceutical applications.

The mechanism by which (S)-5-Methyltetrahydro-2H-pyran-2-one exerts its biological effects involves interactions with specific enzymes and molecular pathways. Preliminary studies suggest that it may inhibit certain enzymes related to microbial metabolism and oxidative stress response, although detailed mechanisms remain to be fully elucidated.

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A recent study explored the efficacy of (S)-5-Methyltetrahydro-2H-pyran-2-one against multi-drug resistant Staphylococcus aureus. The compound was shown to reduce bacterial viability significantly at concentrations as low as 16 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains . -

Antioxidant Activity in Cellular Models

In vitro studies utilizing human cell lines demonstrated that treatment with (S)-5-Methyltetrahydro-2H-pyran-2-one resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings support its role as a protective agent against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for (5S)-tetrahydro-5-methyl-2H-pyran-2-one?

Methodological Answer: The synthesis typically involves stereoselective lactonization or reduction of precursor ketones. For example, (5S)-configured derivatives can be synthesized via LiAlH4 (LAH)-mediated reduction of cyclic ketones, as demonstrated in the synthesis of ((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol . Key steps include:

- Protection of hydroxyl groups using 3,4-dihydro-2H-pyran under acidic conditions.

- Reductive alkylation with LAH in THF at controlled temperatures (0–5°C).

- Purification via column-free protocols to minimize side reactions.

Validate stereochemical purity using chiral HPLC or polarimetry.

Q. How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- GHS Compliance : Wear nitrile gloves, safety goggles, and use fume hoods due to acute toxicity (Category 4) and eye irritation (Category 1) risks .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents (e.g., cyclobutylmethoxy, hydroxy) influence biological activity in 2H-pyran-2-one derivatives?

Methodological Answer:

- Pharmacophore Mapping : Substituents at the 5-position (e.g., 3-(cyclobutylmethoxy)-4-methoxyphenyl) enhance HIV-1 reverse transcriptase inhibition by increasing hydrophobic interactions with the NNIBP (non-nucleoside inhibitor binding pocket) .

- Hydroxy Groups : Derivatives like tetrahydro-5-(3-hydroxy-4-methoxyphenyl)-2H-pyran-2-one show improved solubility but reduced membrane permeability (logP = 1.23) .

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to correlate substituent volume/polarity with IC50 values against target enzymes .

Q. How can conflicting cytotoxicity data in literature be resolved?

Methodological Answer:

- Experimental Validation : Re-test under standardized conditions (e.g., 72-hour incubation, 5% CO2) using MTT assays on HeLa or Jurkat cell lines .

- Purity Checks : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude degradation products.

- Meta-Analysis : Compare logD values and assay protocols; discrepancies in IC50 often arise from variations in serum protein binding .

Q. What strategies address contradictions in predicted vs. experimental physicochemical properties?

Methodological Answer:

- Boiling Point : Predicted values (e.g., 429.7±45.0°C) often overestimate experimental results due to decomposition. Use short-path distillation under reduced pressure (0.1–0.5 mmHg) to isolate intact product .

- pKa Adjustments : Experimental pKa (9.82±0.10) may deviate from predictions due to solvent effects. Validate via potentiometric titration in 30% DMSO/water .

Q. How can computational modeling optimize stereoselective synthesis?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for LAH-mediated reductions. B3LYP/6-31G(d) optimizes energy barriers for (5S) vs. (5R) configurations .

- Kinetic Control : Lower reaction temperatures (−20°C) favor the (5S) isomer by stabilizing the axial attack trajectory on the ketone intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.